Dihydromacarpine

説明

Contextualization within Benzophenanthridine Alkaloid Research

Benzophenanthridine alkaloids constitute a major class of isoquinoline (B145761) compounds, widely distributed in plants belonging to the Papaveraceae, Rutaceae, and Fumariaceae families. nih.govuni.lunih.gov These alkaloids are characterized by their tetracyclic structural motif. nih.gov Dihydromacarpine is recognized as a dihydro derivative of sanguinarine (B192314) and is structurally related to macarpine (B1218228), often serving as a precursor in its biosynthesis. wikipedia.orgwikidata.orguni.lu Specifically, this compound is described as dihydrosanguinarine (B1196270) bearing two methoxy (B1213986) substituents. wikipedia.orgnih.gov

The broader class of benzophenanthridine alkaloids has garnered attention for a range of biological activities, including antitumor, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.govuni.lu Their mechanisms of action often involve interactions with DNA topoisomerases, induction of ferroptosis, and inhibition of tumor stem cell growth. nih.gov The study of this compound, therefore, contributes to the understanding of the structural diversity and biological potential within this significant group of natural products.

Historical Perspectives in this compound Scientific Inquiry

The scientific inquiry into alkaloids, including the broader class of benzylisoquinoline alkaloids to which this compound belongs, has a long history, with landmark isolations such as morphine in 1806 initiating significant scientific interest in plant-derived compounds. metabolomicsworkbench.org Research specifically on benzophenanthridine alkaloids has been reviewed, with significant progress noted from 1983 to 2023. nih.gov

The isolation and characterization of this compound itself have been documented in scientific literature. For instance, Tanahashi and Zenk are credited with isolating this compound from Eschscholzia californica cell suspension cultures in 1990. nih.govgetarchive.net Early investigations into the biosynthesis of macarpine, involving this compound as an intermediate, have clarified the enzymatic steps involved in this pathway. uni.luciteab.com

Advancements in analytical techniques have played a crucial role in the study of this compound and other benzophenanthridine alkaloids. Methods such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and HPLC-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) have been developed and utilized for the analysis and identification of these compounds, even when present at low concentrations. dineshkhedkar.co.inuni.lu These techniques allow for the determination of characteristic spectral properties and quantitative analysis.

Detailed Research Findings: Spectroscopic and Quantitative Data for this compound

Research employing HPLC-DAD has provided specific characteristic peak wavelengths for this compound, which are crucial for its identification and quantification in complex mixtures. The limit of detection (LOD) for this compound using such methods has also been established, indicating the sensitivity of these analytical approaches. dineshkhedkar.co.in

Table 1: Spectroscopic and Quantitative Characteristics of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉NO₆ | nih.gov |

| Molecular Weight | 393.38940 Da | h-its.org |

| Characteristic UV Wavelengths | 217.1 nm, 283.4 nm, 339.4 nm | dineshkhedkar.co.in |

| Limit of Detection (LOD) | 0.06 µg/mL | dineshkhedkar.co.in |

| Limit of Quantification (LOQ) | 0.03–3.59 µg/mL (range for standards) | dineshkhedkar.co.in |

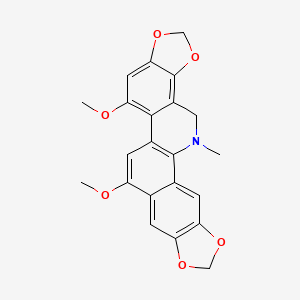

Structure

3D Structure

特性

CAS番号 |

77785-12-7 |

|---|---|

分子式 |

C22H19NO6 |

分子量 |

393.4 g/mol |

IUPAC名 |

11,15-dimethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaene |

InChI |

InChI=1S/C22H19NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-7H,8-10H2,1-3H3 |

InChIキー |

RTVFIUBAXAZKSU-UHFFFAOYSA-N |

SMILES |

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

正規SMILES |

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

製品の起源 |

United States |

Dihydromacarpine in Natural Systems

Occurrence and Distribution in Phytochemical Studies

Dihydromacarpine is a naturally occurring alkaloid found in several plant species, particularly those within the Papaveraceae family. Its presence and distribution have been extensively studied in phytochemical investigations, revealing its importance as a metabolite.

Thalictrum bulgaricum as a Source Organism

Thalictrum bulgaricum has been identified as a source organism for this compound. The formation of this compound in this plant involves specific enzymatic reactions. Notably, the enzyme 12-hydroxydihydrochelirubine (B1204688) 12-O-methyltransferase (EC 2.1.1.120) plays a crucial role in its synthesis within Thalictrum bulgaricum enzyme-database.orgqmul.ac.uk. This enzymatic step is an integral part of the broader pathway leading to the synthesis of macarpine (B1218228) in plants enzyme-database.orgqmul.ac.uk.

Eschscholzia californica Cell Culture Systems

Eschscholzia californica (California poppy) cell culture systems are a well-studied source of various benzo[c]phenanthridine (B1199836) alkaloids, including this compound tandfonline.comnih.govtandfonline.com. Research on these cell cultures has provided insights into the dynamics of this compound accumulation and conversion. Upon elicitation, Eschscholzia californica cell suspension cultures exhibit a decrease in this compound levels, accompanied by a simultaneous increase in macarpine, indicating the presence of an enzyme that catalyzes the oxidation of dihydrobenzophenanthridines nih.gov.

Detailed analytical methods, such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and HPLC-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS), have been developed to quantify this compound and other related alkaloids in E. californica cell cultures tandfonline.comnih.govtandfonline.com. These studies have shown that this compound does not accumulate significantly during the stationary phase of cell growth, suggesting that its conversion to macarpine occurs more rapidly than the preceding conversion steps from dihydrochelirubine (B1216106) to this compound tandfonline.comresearchgate.netcore.ac.uk.

Table 1: Analytical Characteristics of this compound in Eschscholzia californica Cell Culture

| Analytical Method | Characteristic Data | Value | Citation |

| HPLC-DAD | UV λmax (nm) | 217.1, 283.4, 339.4 | tandfonline.comtandfonline.com |

| HPLC-ESI-MS/MS | Ionized Molecule (m/z [M+H]+) | 394.6 | tandfonline.comtandfonline.comcore.ac.uk |

| HPLC-DAD | Limit of Detection (LOD) | 0.06 µg/mL | tandfonline.com |

| HPLC-DAD | Limit of Quantification (LOQ) | 0.03–3.59 µg/mL (range for standards) | tandfonline.com |

Chelidonium majus Phytochemistry

This compound has also been isolated from the aerial parts of Chelidonium majus, commonly known as greater celandine researchgate.net. C. majus is well-documented for its rich composition of isoquinoline (B145761) alkaloids, particularly those belonging to the benzophenanthridine type researchgate.netmdpi.combuketov.edu.kzresearchgate.net. The presence of this compound in C. majus further highlights its distribution across various alkaloid-producing plant species.

This compound Biosynthesis and Metabolic Pathways

The biosynthesis of this compound is an intricate process involving several enzymatic steps, positioning it as a key intermediate in the formation of more oxidized benzophenanthridine alkaloids.

Precursor Compounds and Intermediate Metabolism

The biosynthetic pathway leading to this compound involves specific precursor compounds and enzymatic transformations.

A crucial step in the biosynthesis of this compound is its formation from dihydrochelirubine. This conversion is catalyzed by the enzyme 12-hydroxydihydrochelirubine 12-O-methyltransferase (EC 2.1.1.120) enzyme-database.orgqmul.ac.uk. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to 12-hydroxydihydrochelirubine, yielding this compound and S-adenosyl-L-homocysteine (SAH) enzyme-database.orgqmul.ac.uk. This enzymatic reaction is a recognized part of the macarpine synthesis pathway in plants, specifically observed in Thalictrum bulgaricum enzyme-database.orgqmul.ac.ukgenome.jp.

In Eschscholzia californica cell cultures, while dihydrochelirubine is converted into chelirubine (B96666) and macarpine, the rapid conversion of this compound into macarpine has been observed tandfonline.comresearchgate.netcore.ac.uk. The final steps leading to this compound and related intermediates in Eschscholzia californica cell cultures involve a P450-dependent monooxygenase and an O-methyltransferase nih.gov. Subsequently, dihydrobenzophenanthridine oxidase catalyzes the oxidation of dihydrobenzophenanthridines, including this compound, to their corresponding oxidized products, such as macarpine, in the presence of oxygen nih.govenzyme-database.orgkegg.jp.

Connection to Macarpine Biosynthesis

This compound serves as a direct precursor to macarpine, a quaternary benzophenanthridine alkaloid. The formation of this compound is a crucial step in the terminal stages of macarpine biosynthesis. This pathway involves a series of enzymatic reactions that ultimately lead to the highly oxidized structure of macarpine. The discovery of the enzymes responsible for this compound formation has completed the understanding of the macarpine biosynthetic route, making it one of the most thoroughly characterized alkaloid pathways at the enzymatic level. researchgate.netnih.gov

Integration within Isoquinoline Alkaloid Biosynthesis

This compound's synthesis is integrated within the broader framework of isoquinoline alkaloid biosynthesis. Isoquinoline alkaloids are a diverse group of plant specialized metabolites derived from tyrosine, characterized by their isoquinoline skeleton. genome.jpoup.com The universal precursor for the majority of these alkaloids is (S)-reticuline, which is formed from primary metabolites like L-tyrosine. researchgate.netgenome.jpkspbtjpb.org The pathway leading to this compound, and subsequently macarpine, branches off from common intermediates in the isoquinoline alkaloid pathway, such as dihydrosanguinarine (B1196270). nih.govnih.gov While dihydrosanguinarine can be converted to sanguinarine (B192314) in a single step, macarpine formation requires additional reactions, including hydroxylations and methylations, with this compound representing a key intermediate in this extended sequence. nih.gov

Enzymology of this compound Formation

The formation of this compound from its precursors involves specific enzymatic activities, primarily identified in plant cell cultures, such as those from Thalictrum bulgaricum and Eschscholzia californica. researchgate.netnih.govwikipedia.orgqmul.ac.uk

Dihydrochelirubine-12-hydroxylase Activity

The initial step leading to this compound involves the hydroxylation of dihydrochelirubine. This reaction is catalyzed by a novel enzyme, dihydrochelirubine-12-hydroxylase. researchgate.net This enzyme is a microsomal-associated, cytochrome P450-dependent monooxygenase that acts exclusively at the C-12 position of dihydrochelirubine. researchgate.netenzyme-database.org The activity of this hydroxylase is crucial for introducing the hydroxyl group that will subsequently be methylated to form this compound. researchgate.net

S-Adenosyl-L-methionine:12-hydroxydihydrochelirubine 12-O-methyltransferase (EC 2.1.1.120)

Following the hydroxylation, the 12-hydroxyl moiety of 12-hydroxydihydrochelirubine is methylated to yield this compound. This specific methylation is catalyzed by the enzyme S-Adenosyl-L-methionine:12-hydroxydihydrochelirubine 12-O-methyltransferase, also known by its EC number, EC 2.1.1.120. researchgate.netwikipedia.orgqmul.ac.ukexpasy.orggenome.jp This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, transferring a methyl group to the hydroxyl group at C-12 of 12-hydroxydihydrochelirubine. The reaction can be summarized as:

S-adenosyl-L-methionine + 12-hydroxydihydrochelirubine ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.orgqmul.ac.ukexpasy.org

This enzyme exhibits high specificity for the hydroxyl moiety at C-12, playing a definitive role in the final steps of macarpine biosynthesis. researchgate.netwikipedia.org

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play critical roles in various metabolic pathways in plants, including the biosynthesis of secondary metabolites like alkaloids. oup.comresearchgate.netnih.govwikipedia.orgtandfonline.com In the context of this compound formation, the dihydrochelirubine-12-hydroxylase, which catalyzes the hydroxylation of dihydrochelirubine, is a cytochrome P450-dependent monooxygenase. researchgate.netenzyme-database.org CYPs are involved in many oxidative steps in plant metabolism, including hydroxylation, epoxidation, and C-C bond cleavage, and their activity is essential for introducing functional groups to alkaloid backbones. oup.comresearchgate.nettandfonline.com The macarpine biosynthetic pathway from reticuline (B1680550) involves several P450s, highlighting their extensive involvement in the structural diversification of these alkaloids. nih.gov

Related O-methyltransferases (OMTs)

O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to an oxygen atom of a substrate. genome.jpnih.gov Beyond the specific 12-O-methyltransferase involved in this compound formation (EC 2.1.1.120), numerous other OMTs are crucial throughout the broader isoquinoline alkaloid biosynthetic pathway. These enzymes contribute to the structural diversity of alkaloids by methylating various hydroxyl groups on intermediate compounds. Examples include OMTs involved in the formation of other benzophenanthridine alkaloids or protoberberine alkaloids, such as those that methylate norcoclaurine, reticuline, or columbamine. genome.jpgenome.jp The presence and specific activities of these OMTs, alongside P450s, are key to the complex branching and modification steps that define the vast array of isoquinoline alkaloids. nih.govoup.com

Regulatory Mechanisms in Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a broad class of natural products that includes this compound, is subject to multifaceted regulation within plant systems. This control encompasses developmental and inducible mechanisms, along with the subcellular compartmentalization of biosynthetic enzymes and the intracellular trafficking of pathway intermediates. These regulatory layers ensure that alkaloid accumulation is finely tuned to the plant's physiological needs and environmental interactions. Alterations in metabolic flux through these pathways can significantly impact the cellular pools of various metabolites, including amino acids,,.

Elicitor-Triggered Induction of Biosynthetic Pathways

The production of this compound and related benzophenanthridine alkaloids can be significantly enhanced by the application of elicitors, which are molecules that trigger defense responses in plants. Studies have demonstrated that elicitor-mediated induction of benzophenanthridine alkaloid biosynthesis requires a transient decrease in reactive oxygen species.

Table 1: Effect of Salicylic Acid (SA) Elicitation on Alkaloid Production in Eschscholzia californica Suspension Cultures

| Alkaloid | Elicitor Concentration (SA) | Time to Maximum Accumulation | Fold Increase (vs. Non-elicited) |

| Sanguinarine | 4 mg/L | 48 hours | ~3-fold |

| Macarpine | 4 mg/L | 72 hours | ~4.5-fold |

Gene Expression and Transcriptomic Analysis of Biosynthetic Enzymes

The advent of molecular technologies, including transcriptomics, proteomics, and metabolomics, has significantly accelerated the discovery of novel BIA biosynthetic genes and enzymes. While the genes involved in sanguinarine formation are largely identified, the nucleotide sequences encoding enzymes for the later steps of macarpine biosynthesis, including those leading to this compound, are only partially characterized.

Key enzymes in the macarpine biosynthetic pathway have been identified in Thalictrum bulgaricum cultures elicited with yeast extract. These include the P450-dependent monooxygenase dihydroxydihydrochelirubine-12-hydroxylase and the SAM-dependent 12-hydroxydihydrochelirubine-12-O-methyltransferase, which catalyze the final two steps in macarpine biosynthesis.

Transcriptomic analyses have provided insights into the coordinated expression of genes. For example, antisense RNA-mediated suppression of genes encoding the berberine (B55584) bridge enzyme (BBE) and N-methylcoclaurine 3′-hydroxylase (CYP80B1) in transgenic E. californica cell cultures resulted in reduced accumulation of benzophenanthridine alkaloids, highlighting the importance of these enzymes in the pathway. Furthermore, studies evaluating the effect of SA elicitation and L-tyrosine supplementation on E. californica suspension cultures examined the gene expression of 4′-OMT, CYP719A2, and CYP719A3. The expression levels of these enzymes increased under elicitation, correlating with sanguinarine accumulation but not directly with macarpine accumulation. Microarray studies in opium poppy have also been instrumental in identifying inducible P450s, with some (e.g., CYP719A20, CYP719A25, CYP82N3, CYP82N4) found to be involved in sanguinarine biosynthesis. The use of draft genome sequences and transcriptome analysis has further facilitated the identification of P450 genes crucial for benzylisoquinoline alkaloid biosynthesis in E. californica.

Metabolic Flux and Pathway Engineering Considerations

Understanding metabolic flux is critical for optimizing the production of specialized metabolites like this compound. Research into the alkaloid profiles of Eschscholzia californica cell cultures has provided valuable insights into metabolic flux within the benzophenanthridine alkaloid pathway, which can be leveraged for metabolic engineering.

A notable observation in E. californica cell cultures is the rapid conversion of this compound into macarpine during the stationary phase. This suggests that the conversion step from this compound to macarpine is significantly faster than the preceding steps, such as the conversion of dihydrochelirubine into this compound, thereby preventing the accumulation of this compound. This rapid turnover indicates a highly efficient metabolic flux at this specific point in the pathway.

Metabolic engineering strategies aim to manipulate these pathways for enhanced production. Studies have shown that altering metabolic flux through benzophenanthridine alkaloid biosynthesis can influence the regulation of cellular amino acid pools,,. For instance, antisense suppression of key biosynthetic enzymes, while reducing alkaloid levels, led to larger cellular pools of several amino acids, including alanine, leucine, phenylalanine, threonine, and valine. This highlights the interconnectedness of primary and specialized metabolism and emphasizes that such interactions must be considered when designing metabolic engineering approaches for benzophenanthridine alkaloid biosynthesis,.

Synthesis and Derivatization in Research Contexts

Chemical Synthesis Methodologies for Dihydromacarpine Standards

In research contexts, this compound standards are commonly obtained through chemical synthesis, primarily by the reduction of its oxidized counterpart, macarpine (B1218228) wikipedia.orgwikimedia.org. This process highlights this compound as a reduced form of macarpine nih.govnih.govwikipedia.orgwikidata.orgwikimedia.org. The enzymatic conversion of this compound to macarpine is catalyzed by dihydrobenzophenanthridine oxidase (DHBP oxidase), an enzyme found in higher plants like Eschscholzia californica (California poppy) nih.govwikipedia.orgwikidata.orgwikimedia.org. This enzymatic reaction involves the oxidation of this compound in the presence of oxygen, yielding macarpine and hydrogen peroxide nih.govwikidata.org.

Beyond its direct chemical derivation, this compound also arises as an intermediate in the complex biosynthetic pathways of benzophenanthridine alkaloids in plants. For instance, in Thalictrum bulgaricum and Eschscholzia californica, this compound is formed from dihydrosanguinarine (B1196270) through a series of enzymatic steps, including hydroxylations and methylations wikipedia.orgguidetomalariapharmacology.orgciteab.comthegoodscentscompany.comgetarchive.netnih.govuni.luwikidata.org. Specifically, two key enzymes, dihydrochelirubine-12-hydroxylase and SAM:12-hydroxydihydrochelirubine-12-O-methyltransferase, are involved in the terminal steps leading to this compound formation in macarpine biosynthesis citeab.comgetarchive.netnih.gov.

Analogues and Derivatives Research

This compound belongs to the family of benzophenanthridine alkaloids, a group of nitrogen-containing compounds characterized by their distinct tetracyclic ring system wikipedia.org. It is structurally defined as the dihydro-form of macarpine wikipedia.orgwikimedia.orgnih.govnih.govwikipedia.orgwikidata.orgwikimedia.orgwikipedia.org. This relationship implies that this compound possesses a saturated bond within its structure that is oxidized to an aromatic system in macarpine.

This compound shares close structural and biosynthetic relationships with other dihydrobenzophenanthridine alkaloids, including dihydrosanguinarine, dihydrochelerythrine, and dihydrochelirubine (B1216106) wikipedia.orgwikimedia.orgwikipedia.orgwikidata.orgwikipedia.orgnih.govontosight.ainih.gov. These dihydro-forms serve as direct precursors to their corresponding oxidized, quaternary iminium forms: sanguinarine (B192314), chelerythrine, and chelirubine (B96666), respectively wikipedia.orgwikimedia.orgnih.govwikipedia.orgwikidata.orgwikimedia.orgwikidata.orgwikipedia.orgontosight.ai. The biosynthesis of macarpine, and consequently this compound, is intricately linked to that of sanguinarine, with dihydrosanguinarine acting as a crucial branch-point intermediate . Macarpine itself is structurally related to sanguinarine, featuring two additional methoxy (B1213986) substituents nih.govdineshkhedkar.co.in. This suggests that this compound can be viewed as a methoxylated derivative of dihydrosanguinarine.

The characteristic UV absorption wavelengths and mass-to-charge ratio (m/z) values for this compound and other dihydro-form alkaloids are important for their identification and analysis in research. For instance, this compound exhibits characteristic UV maximum absorption peaks at 217.1, 283.4, and 339.4 nm, and an ionized molecule m/z value of 394.6 [M+H]+ wikipedia.orgwikimedia.org.

Table 1: Spectroscopic Data for Dihydrobenzophenanthridine Alkaloids

| Compound | Characteristic UV Wavelengths (nm) | Ionized Molecule m/z ([M+H]+) |

| This compound | 217.1, 283.4, 339.4 wikipedia.orgwikimedia.org | 394.6 wikipedia.orgwikimedia.org |

| Dihydrosanguinarine | 232.4, 283.4, 321.5 wikipedia.orgwikimedia.org | 334.4 wikipedia.orgwikimedia.org |

| Dihydrochelerythrine | 236.0, 281.0 wikipedia.orgwikimedia.org | 350.5 wikipedia.orgwikimedia.org |

| Dihydrochelirubine | 237.2, 278.6, 337.0 wikipedia.orgwikimedia.org | 364.6 wikipedia.orgwikimedia.org |

In research, strategies for the chemical modification and functionalization of this compound primarily revolve around its use as an analytical standard and its role in biosynthetic studies. The "derivatization" of this compound is frequently undertaken to prepare it for advanced analytical techniques, such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) wikipedia.orgwikimedia.org. This process often involves its chemical synthesis from the corresponding oxidized forms to obtain pure standards for quantification and identification in complex biological matrices wikipedia.orgwikimedia.org.

Beyond its preparation as an analytical standard, this compound undergoes specific enzymatic transformations within biological systems. Its conversion to macarpine by dihydrobenzophenanthridine oxidase represents a crucial functionalization step in the plant's metabolic pathway, converting the dihydro-form into its biologically active, oxidized iminium form nih.govwikipedia.orgwikidata.orgwikimedia.org. While general chemical modification strategies for various compounds aim to introduce new functionalities, improve stability, or enhance detectability nih.govctdbase.orgwikimedia.orguni.lumetabolomicsworkbench.orgnih.govnih.govuni.luuni.luctdbase.org, specific extensive synthetic modifications of this compound for novel research applications beyond its analytical and biosynthetic roles are not widely detailed in the current literature. Research efforts are more focused on understanding its natural transformations and utilizing its standard form for accurate quantification in biological samples.

Advanced Analytical Methodologies for Dihydromacarpine Research

Spectroscopic Characterization Techniques

Spectroscopic methods play a pivotal role in confirming the identity and elucidating the intricate structure of dihydromacarpine. These techniques leverage the interaction of electromagnetic radiation with the compound to provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive tool widely employed for the structural elucidation of organic compounds, including complex natural products like this compound ox.ac.ukbhu.ac.inlibretexts.orgresearchgate.net. The utility of NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of specific nuclei within a molecule ox.ac.uklibretexts.orgunivr.it.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied. Proton (¹H) NMR spectroscopy is often the starting point, offering insights into the types of protons present, their chemical shifts, and spin-spin coupling patterns, which indicate connectivity within the molecular structure ox.ac.uklibretexts.org. Carbon-13 (¹³C) NMR provides information on the carbon skeleton, including the presence of quaternary carbons and different functional groups ox.ac.uklibretexts.org.

For more complex structural assignments or to confirm connectivity, 2D NMR techniques such as Homonuclear Multiple Bond Correlation (HMBC) are highly effective ox.ac.uk. HMBC experiments are particularly powerful for elucidating molecular skeletons and establishing correlations across heteroatoms, as well as to quaternary centers, which may not be directly observable in 1D spectra ox.ac.uk. While specific detailed NMR data for this compound were not directly available in the search results, the general application of ¹H NMR, decoupling experiments, and NOESY (Nuclear Overhauser Effect Spectroscopy) for the structural elucidation of related benzo[c]phenanthridine (B1199836) alkaloids confirms its importance for this compound researchgate.net. Pooled fractions of interest from chromatographic separations are often subjected to high-resolution NMR analysis for definitive structural confirmation researchgate.net.

Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of this compound, owing to its high sensitivity, versatility, and compatibility with separation methods researchgate.netlibretexts.org. Electrospray ionization (ESI) is a commonly used ionization technique that is particularly well-suited for the analysis of alkaloids, generating protonated molecular ions researchgate.netresearchgate.net.

For this compound, the ionized molecule is typically observed as a protonated adduct, [M+H]⁺, with an m/z value of 394.6 tandfonline.com. Tandem mass spectrometry (MS/MS) is crucial for structural characterization, providing characteristic fragmentation patterns that serve as a fingerprint for identification researchgate.netlibretexts.orgresearchgate.netresearchgate.nettandfonline.comnih.govmjcce.org.mk. In the case of this compound, a significant fragment ion at m/z 361.5 has been detected, corresponding to the loss of two methyl groups and two hydrogen atoms from the protonated molecule ([M+H-2CH₃–2H]⁺) tandfonline.com.

MS/MS in Multiple Reaction Monitoring (MRM) mode is frequently employed for the accurate and sensitive quantification of this compound in complex samples researchgate.nettandfonline.comnih.gov. This mode allows for the specific detection of both the precursor ion (ionized molecule) and a characteristic fragment ion, enhancing selectivity and minimizing matrix interferences researchgate.nettandfonline.comnih.gov. Predicted collision cross section (CCS) values for this compound adducts are also available, for instance, [M+H]⁺ is predicted to have a CCS of 187.6 Ų uni.lu.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Unit | Source |

| Ionized Molecule [M+H]⁺ | 394.6 | m/z | tandfonline.com |

| Fragment Ion | 361.5 | m/z | tandfonline.com |

| Fragment Ion (Loss) | [M+H-2CH₃–2H]⁺ | - | tandfonline.com |

| Predicted CCS [M+H]⁺ | 187.6 | Ų | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique used extensively for the separation, identification, and quantification of compounds in liquid samples openaccessjournals.comthermofisher.com. For this compound and other benzo[c]phenanthridine alkaloids, effective HPLC methods have been developed to analyze them in matrices such as Eschscholtzia californica cell cultures researchgate.netresearchgate.nettandfonline.comnih.govcore.ac.uktandfonline.comresearchgate.net.

HPLC is critical for compound profiling, which involves detecting and separating all identified and unidentified compounds within a mixture chromatographyonline.com. The separation of dihydro-form alkaloids, including this compound, can be challenging due to their subtle differences in hydrophobicity researchgate.net. To overcome this, a ternary gradient pump system is often employed, allowing for fine-tuned elution strength and successful separation of these closely related compounds researchgate.nettandfonline.comnih.govcore.ac.ukresearchgate.net.

Common chromatographic conditions for the analysis of these alkaloids typically involve reversed-phase C18 columns researchgate.netresearchgate.netebi.ac.uknih.gov. Mobile phases often consist of a gradient system, such as water (sometimes with formic acid) and organic solvents like methanol (B129727) or acetonitrile (B52724) researchgate.netebi.ac.ukmdpi.com. Flow rates generally range from 0.4 to 1.0 mL/min core.ac.ukmdpi.com.

HPLC coupled with Diode Array Detection (DAD) is a standard method for the analysis and quantification of this compound and related alkaloids researchgate.netresearchgate.nettandfonline.comnih.govcore.ac.uktandfonline.comresearchgate.net. DAD provides comprehensive UV-Vis spectral data across a range of wavelengths (e.g., 210 to 580 nm), which is invaluable for the preliminary identification and assessment of peak purity mjcce.org.mkcore.ac.uktandfonline.comnih.gov.

Each separated alkaloid peak is characterized by both its unique retention time and its characteristic UV absorbance spectrum core.ac.uktandfonline.com. This dual characterization enhances the reliability of identification. While quantification can be performed at specific wavelengths (e.g., 283 nm for sanguinarine (B192314), a related alkaloid), DAD's ability to capture full spectra allows for the quantification of compounds even when their peaks overlap, by leveraging their distinct absorption profiles at different wavelengths nih.gov. This method enables the simultaneous quantification of multiple target alkaloids researchgate.nettandfonline.comnih.govcore.ac.uktandfonline.comresearchgate.net.

HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) represents a powerful hyphenated technique for the highly specific and sensitive analysis of this compound, particularly in complex biological samples researchgate.netresearchgate.netresearchgate.nettandfonline.comnih.govcore.ac.uktandfonline.comresearchgate.netmdpi.com. This method combines the high separation efficiency of HPLC with the high sensitivity and structural information provided by ESI-MS/MS libretexts.org.

The HPLC-ESI-MS/MS system, often operated in Multiple Reaction Monitoring (MRM) mode, confirms the results obtained from HPLC-DAD and provides a more accurate and robust method for identifying and quantifying target compounds researchgate.nettandfonline.comnih.govtandfonline.com. In MRM mode, specific precursor ions (ionized molecules) and their characteristic fragment ions are monitored, allowing for precise discrimination of this compound even in the presence of co-eluting compounds researchgate.nettandfonline.comnih.gov. For this compound, monitoring the transition from m/z 394.6 ([M+H]⁺) to m/z 361.5 ([M+H-2CH₃–2H]⁺) is used for its detection and quantification tandfonline.com.

This integrated approach is crucial for monitoring the production of this compound and other alkaloids in cell cultures and for deducing valuable information regarding their metabolic pathways nih.govtandfonline.com. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) is a further advancement, offering enhanced resolution, sensitivity, and speed for metabolite analysis libretexts.orgresearchgate.netmdpi.com.

Table 2: HPLC-ESI-MS/MS Parameters for this compound

| Parameter | Value | Unit | Source |

| Ionization Mode | Positive | - | researchgate.netresearchgate.net |

| Precursor Ion | 394.6 | m/z | tandfonline.com |

| Fragment Ion | 361.5 | m/z | tandfonline.com |

| Detection Mode | MRM | - | researchgate.nettandfonline.comnih.gov |

| Retention Time* | 44.0 | min | tandfonline.com |

*Note: Retention times can vary based on specific chromatographic conditions (column, mobile phase, flow rate, temperature). The value provided is from a specific study analyzing a panel of alkaloids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enzymatic Activity Assays

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for investigating enzymatic activity, particularly in the realm of natural product biosynthesis. Its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously make it superior to many conventional methods, offering advantages such as lower background noise and a wider linear dynamic range. researchgate.net LC-MS enables the precise monitoring of substrate consumption and product formation over time, providing critical data for understanding enzyme kinetics, catalytic mechanisms, and the identification of novel enzymatic transformations. researchgate.netnih.govnih.gov

In the context of alkaloid biosynthesis, LC-MS is routinely employed to characterize the activity of enzymes involved in complex metabolic pathways. For instance, studies on the biosynthesis of benzophenanthridine alkaloids, to which this compound belongs, frequently utilize LC-MS to analyze reaction products from recombinant enzyme assays. researchgate.netresearchgate.net

Application to this compound Enzymatic Conversions

This compound, a benzophenanthridine alkaloid, is known to undergo enzymatic transformations within plant systems. A significant observation in cell suspension cultures of Eschscholzia californica revealed a decrease in this compound concentration concomitant with an increase in macarpine (B1218228), leading to the discovery of a novel enzyme. This enzyme is responsible for catalyzing the oxidation of dihydrobenzophenanthridines, including this compound, in the presence of oxygen. researchgate.net This enzymatic conversion represents a critical step in the terminal formation of certain benzophenanthridine alkaloids. researchgate.net

To study such an enzymatic activity involving this compound using LC-MS, researchers would typically:

Incubate the enzyme (e.g., purified recombinant enzyme or microsomal fractions) with this compound as the substrate under optimized reaction conditions (pH, temperature, cofactors).

Quench the enzymatic reaction at various time points to stop the enzymatic activity.

Extract and prepare the samples for LC-MS analysis, often involving protein precipitation or solid-phase extraction to remove interfering matrix components.

Analyze the samples using an LC-MS system, typically employing reversed-phase HPLC for chromatographic separation coupled with electrospray ionization (ESI) mass spectrometry. Given the nature of alkaloids, positive ion mode (ESI+) is commonly used. researchgate.net

Quantify the substrate (this compound) and product (macarpine) by monitoring their specific mass-to-charge ratios (m/z) and characteristic fragmentation patterns, often using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. researchgate.netresearchgate.net

Methodological Considerations and Anticipated Research Findings

A typical LC-MS setup for analyzing this compound and its enzymatic products would involve a C18 column for separation, with mobile phases consisting of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol with formic acid). researchgate.netresearchgate.netjmb.or.kr The mass spectrometer would be operated in ESI positive mode, with specific precursor and product ion transitions optimized for this compound and its expected enzymatic product, macarpine. researchgate.netresearchgate.net

Research findings from such assays would include:

Time-dependent conversion profiles: Plots showing the decrease of this compound and the increase of macarpine over time.

Enzyme kinetics: Determination of kinetic parameters such as Michaelis constant (KM) and maximum reaction velocity (Vmax), which describe the enzyme's affinity for this compound and its catalytic efficiency. nih.govwikipedia.org

Substrate specificity: Evaluation of the enzyme's activity with other related dihydrobenzophenanthridines.

Inhibitor studies: Assessment of compounds that might inhibit the enzyme's activity.

While specific detailed data tables from enzymatic activity assays focusing on this compound itself were not extensively detailed in the provided search results, the general principles of LC-MS application for enzyme kinetics and product analysis are well-established for similar alkaloid biosynthetic pathways. nih.govresearchgate.netresearchgate.net A hypothetical representation of data that would be generated from an LC-MS-based enzymatic activity assay is provided below.

Table 1: Hypothetical Enzymatic Conversion of this compound to Macarpine Monitored by LC-MS

| Time (min) | This compound Concentration (µM) | Macarpine Concentration (µM) |

| 0 | 100 | 0 |

| 5 | 85 | 15 |

| 10 | 60 | 40 |

| 15 | 35 | 65 |

| 20 | 15 | 85 |

| 30 | 5 | 95 |

| 60 | 2 | 98 |

This table illustrates how the concentrations of the substrate (this compound) and product (Macarpine) would change over time as the enzymatic reaction progresses, as quantified by LC-MS. Such data would then be used for kinetic analysis.

Biological Activities and Mechanistic Research

Dihydromacarpine's Role in Plant Physiology

This compound, as a member of the alkaloid family, contributes to various physiological processes in plants, particularly in defense and stress responses.

Alkaloids are widely recognized for their crucial role in plant defense against a range of biotic threats, including herbivores and pathogens oup.cominteresjournals.orgescientificpublishers.comresearchgate.net. They act as deterrents by rendering plants unpalatable or toxic to herbivores and exhibit antimicrobial properties that inhibit the growth of bacteria and fungi interesjournals.orgescientificpublishers.com. Benzophenanthridine alkaloids, a group that includes this compound, are integral to these defense mechanisms oup.com. For instance, sanguinarine (B192314), a related benzophenanthridine alkaloid, demonstrates herbivore deterrent and antimicrobial effects, partly due to its cytotoxic activity, which involves intercalation in nucleic acids and inhibition of DNA and RNA synthesis researchmap.jp. The biosynthesis of these alkaloids can be induced by external elicitors that mimic pathogen attacks, highlighting their active involvement in plant biotic defense responses mdpi.com. This compound itself has been identified in plants like Chelidonium majus and Eschscholzia californica, both known for producing such defensive alkaloids nih.govtandfonline.comebi.ac.uk.

While the direct implications of this compound in specific abiotic stress tolerances like drought response are not extensively detailed, secondary metabolites, including alkaloids, generally play a role in protecting plants from environmental stresses interesjournals.orgescientificpublishers.com. In a metabolomics study concerning distant hybrid incompatibility, a form of abiotic stress, this compound was observed to be down-regulated nih.govmdpi.com. This suggests that its levels can be modulated in response to certain stress conditions, indicating its potential involvement in the broader plant stress response network.

Contributions to Plant Defense Mechanisms

In Vitro Biological Activity Investigations

Beyond its role in plant physiology, this compound and related compounds have been subjected to in vitro investigations to explore their potential biological activities.

The class of quaternary benzo[c]phenanthridine (B1199836) alkaloids, to which this compound belongs, is known to possess anti-inflammatory activities nih.govplos.orgnih.govresearchgate.net. While specific detailed research on this compound's direct anti-inflammatory modulatory effects, such as nitric oxide (NO) production inhibition in LPS-induced macrophage models, was not explicitly found in the provided search results, the broader class and closely related compounds like macarpine (B1218228) have been noted for these properties nih.govplos.orgnih.gov. Research on other compounds has shown that inhibiting NO production can significantly improve the repolarization of M1 macrophages to an anti-inflammatory M2 phenotype, which could be clinically relevant for inflammatory diseases frontiersin.orgnih.govnih.gov.

Benzophenanthridine alkaloids are recognized for their antifungal properties nih.govnih.govplos.orgnih.govfrontiersin.org. This compound is present in plants like Chelidonium majus and Eschscholzia californica, which are known for their antifungal activities nih.govresearchgate.nettandfonline.com. Extracts from Chelidonium majus have shown significant antifungal activity against Candida albicans mycelium, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL nih.gov. Furthermore, dihydrochelerythrine, another dihydro-form alkaloid structurally related to this compound, demonstrated antifungal activity against Candida albicans with a MIC value of 25 μM researchgate.net. This suggests that this compound may also contribute to the antifungal spectrum observed in these plant extracts.

Table 1: Antifungal Activity of Related Benzo[c]phenanthridine Alkaloids and Extracts against Candida albicans

| Compound/Extract | Organism | MIC Value (or Range) | Reference |

| Chelidonium majus extract | Candida albicans | 2–16 μg/mL | nih.gov |

| Dihydrochelerythrine (Compound 7) | Candida albicans | 25 μM | researchgate.net |

A significant area of research for benzo[c]phenanthridine alkaloids, including this compound's closely related analog macarpine, is their interaction with DNA nih.govebi.ac.ukplos.orgnih.govresearchgate.netresearchgate.netplos.orgebi.ac.uk. Macarpine has been extensively studied for its ability to bind to DNA, making it a potential supravital DNA probe for applications in fluorescence microscopy and flow cytometry nih.govresearchgate.net. This interaction is characterized by notable spectral changes; specifically, the iminium form of macarpine shows a rise in fluorescence lifetimes (from 2–5 ns to 3–10 ns) and increased fluorescence intensity upon DNA binding, while its alkanolamine form does not bind to DNA nih.govplos.org.

Macarpine exhibits a strong affinity for DNA, with an association constant of 700,000 M-1 nih.govplos.org. Its unique methoxy (B1213986) substitution at C12 is thought to contribute to its high increase in fluorescence upon DNA binding, even under unfavorable pH conditions nih.govplos.org. The acid-base equilibrium constant for macarpine has been determined to be 8.2–8.3 nih.govplos.org. Furthermore, macarpine has proven suitable for visualizing chromosomes and monitoring mitosis using time-lapse microscopy nih.gov. The binding of macarpine to DNA appears to be reversible, as demonstrated by the loss of the macarpine signal in sorted cells nih.gov. This compound, as a dihydro-form alkaloid, is part of a group that includes dihydrosanguinarine (B1196270), which are known to exert antimicrobial effects by inhibiting DNA synthesis in external pathogens, suggesting a common mechanism of DNA interaction within this class of compounds researchmap.jptandfonline.com.

Table 2: Key DNA Interaction Properties of Macarpine

| Property | Value | Reference |

| Association Constant | 700,000 M-1 | nih.govplos.org |

| Acid-Base Equilibrium Constant | 8.2–8.3 | nih.govplos.org |

| Fluorescence Lifetime Increase (upon DNA binding) | 2–5 ns to 3–10 ns | nih.govplos.org |

Enzymatic Conversion and Detoxification Processes in Cell Cultures

This compound plays a crucial role as an important metabolite in the cell cultures of plants such as Eschscholzia californica (California poppy) and Thalictrum bulgaricum wikimedia.orgresearchgate.net. Its formation is intricately linked to specific enzymatic steps within the broader benzophenanthridine alkaloid biosynthetic pathway.

The final stages leading to the synthesis of this compound and related intermediates involve the action of a P450-dependent monooxygenase and an O-methyltransferase citeab.com. Specifically, studies on Thalictrum bulgaricum have shown that this compound formation includes the enzymatic 12-hydroxylation and 12-O-methylation of dihydrochelirubine (B1216106) thegoodscentscompany.comdineshkhedkar.co.in.

Furthermore, this compound can undergo subsequent enzymatic conversion. Dihydrobenzophenanthridine oxidase (DBOX) is known to convert dihydro-alkaloids, including this compound, into their corresponding oxidized products, such as macarpine citeab.commdpi.com. This enzymatic transformation is part of the metabolic flux within the plant cell. In the context of related benzophenanthridine alkaloids like sanguinarine, the existence of a conversion mechanism involving DBOX and sanguinarine reductase (SanR) has been suggested to help avoid cytotoxic effects on the producing cells, indicating a broader detoxification or interconversion capacity for this class of compounds mdpi.comnih.gov.

Unveiling Mechanisms of Action at the Cellular Level

Research into the cellular mechanisms of action of this compound predominantly focuses on its function as a metabolic intermediate within plant cellular systems, rather than its direct pharmacological effects on other biological systems.

A metabolomics analysis conducted to investigate distant hybrid incompatibility between Paeonia sect. Moutan and P. lactiflora revealed changes in the cellular levels of this compound. Specifically, a significant downregulation of this compound was observed in hybrid stigmas, with a log2FC value of -2.25 wikipedia.orggetarchive.net. This finding suggests its involvement in critical plant reproductive processes, where alterations in its concentration are indicative of metabolic adjustments or responses to specific biological conditions.

While this compound is a member of the benzophenanthridine alkaloid class, which is generally recognized for a spectrum of biological activities including anti-bacterial, anti-viral, anti-oxidative, anti-inflammatory, and neuroprotective properties, detailed mechanistic research specifically elucidating this compound's direct cellular targets or signaling pathways in a pharmacological context is not extensively documented in the available literature nih.govmedrxiv.org. The primary understanding of this compound's cellular role is currently centered on its biosynthetic and metabolic transformations within the plant.

Data Tables

| Compound | Log2FC (Hybrid Stigmas vs. Control) |

| This compound | -2.25 wikipedia.orggetarchive.net |

Future Research Directions and Uncharted Territories

Identification and Characterization of Remaining Biosynthetic Genes

A complete enzymatic and genetic blueprint for the biosynthesis of Dihydromacarpine is yet to be fully elucidated. While it is known that this compound is formed through specific enzymatic steps, including 12-hydroxylation and 12-O-methylation of dihydrochelirubine (B1216106), particularly observed in Thalictrum bulgaricum, the full complement of genes encoding these and other upstream or downstream enzymes remains largely uncharacterized kyoto-u.ac.jp. For instance, the genes specifically involved in the biosynthesis of macarpine (B1218228), the oxidized form of this compound, have not yet been characterized, implying similar gaps for this compound itself nih.gov.

Future research should prioritize the application of advanced '-omics' technologies, such as genomics, transcriptomics, and proteomics, to identify the unknown genes involved in the this compound biosynthetic pathway. Strategies could include comparative genomic analyses across various alkaloid-producing plant species, particularly those known to synthesize benzophenanthridine alkaloids like Eschscholzia californica or Papaver somniferum nih.govresearchgate.netscholaris.caoup.com. Furthermore, targeted gene expression studies in response to specific elicitors or developmental stages in this compound-producing plants could help pinpoint genes correlated with its accumulation. The identification of these missing genetic components is fundamental for a complete understanding of the pathway and for subsequent metabolic engineering efforts.

Advanced Metabolic Engineering for Enhanced Production in Heterologous Systems

The natural abundance of this compound in its native plant sources can be limited, and plant cultivation often presents challenges such as slow growth rates and complex genetic manipulation nih.gov. Metabolic engineering in heterologous microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, offers a promising and sustainable route for the scalable production of complex natural products like this compound kyoto-u.ac.jpnih.govfrontiersin.orgresearchgate.netuq.edu.auresearchgate.netmicrobialcell.comresearchgate.net.

However, current efforts in engineering the biosynthesis of benzylisoquinoline alkaloids (BIAs) in microbial systems are often hampered by incomplete knowledge of biosynthetic pathways and the inherent complexity of co-expressing multiple plant genes in a foreign host scholaris.ca. Future research in this area should focus on several key strategies:

Pathway Reconstruction and Optimization: Systematically assembling the newly identified this compound biosynthetic genes into heterologous platforms and optimizing their expression levels to ensure balanced metabolic flux and prevent bottleneck formation nih.govuq.edu.au.

Cofactor Engineering: Addressing the metabolic burden placed on the host cell by engineering the availability and regeneration of essential cofactors, such as NADPH, which are crucial for the activity of many alkaloid biosynthetic enzymes, including oxidoreductases nih.gov.

Elucidation of Novel Biological Activities and Molecular Targets in Non-Human Systems

While the broader class of alkaloids is renowned for its diverse pharmacological properties, the specific biological activities and molecular targets of this compound, particularly in non-human biological systems, remain largely unexplored oup.comresearchgate.netresearchgate.netmdpi.com. Given that related benzophenanthridine alkaloids exhibit a range of bioactivities, including antimicrobial, anti-inflammatory, and potential anticancer properties, this compound is likely to possess its own unique biological effects researchgate.netmdpi.com.

Future research should prioritize the discovery and characterization of these novel activities:

High-Throughput Screening: Conducting comprehensive high-throughput screening assays against a diverse array of non-human biological targets. This includes screening against various microbial pathogens (e.g., bacteria, fungi, viruses), insect pests, and plant diseases to identify potential antimicrobial, antifungal, or herbicidal properties.

Mechanism of Action Studies: For any identified activities, detailed investigations into the underlying cellular and molecular mechanisms are crucial. This involves identifying specific molecular targets, such as enzymes or receptors, and elucidating how this compound interacts with these targets in relevant non-human model organisms or in vitro systems.

Ecological Role Investigations: Exploring the natural ecological function of this compound within its native plant. Understanding its role in plant defense against herbivores or pathogens could provide valuable insights into previously unrecognized biological activities relevant to agricultural or ecological applications.

Comparative Biochemical Studies of this compound and Related Alkaloids

This compound exists within a biosynthetic network of structurally similar benzophenanthridine alkaloids, including its direct precursor dihydrochelirubine and its oxidized counterpart, macarpine kyoto-u.ac.jpresearchgate.net. Comparative biochemical studies are essential to delineate the subtle structural and functional differences among these compounds, their interconversions, and their respective biological roles.

Key areas for future investigation include:

Enzyme Specificity and Kinetics: Detailed characterization of the enzymes responsible for the interconversion of this compound with its precursors and derivatives. This includes investigating the substrate specificity, kinetic parameters, and structural biology of enzymes like the 12-hydroxylase and 12-O-methyltransferase involved in this compound formation kyoto-u.ac.jpoup.com. Such studies will clarify the precise roles of each enzyme in shaping the alkaloid profile.

Structure-Activity Relationship (SAR) in Non-Human Systems: Conducting comparative studies of the biological activities of this compound alongside macarpine, dihydrochelirubine, and other related BIAs. This will help establish comprehensive structure-activity relationships, particularly concerning their effects on non-human biological systems, and identify structural motifs critical for specific bioactivities.

Metabolic Flux Analysis: Employing advanced analytical and computational techniques to perform metabolic flux analysis within the benzophenanthridine pathway. This will provide quantitative insights into how this compound levels are regulated in relation to other alkaloids, revealing potential control points for pathway manipulation.

Development of Novel Analytical Techniques for Pathway Intermediates

The accurate and sensitive detection and quantification of this compound and its various pathway intermediates are paramount for both deciphering its biosynthesis and monitoring its production in engineered biological systems. While liquid chromatography coupled with mass spectrometry (LC-MS) techniques are widely applied for alkaloid analysis, there is a continuous demand for more refined and advanced methodologies researchgate.net.

Future research should focus on advancing analytical capabilities:

Enhanced Sensitivity and Specificity: Developing ultra-sensitive and highly specific analytical methods, such as advanced high-resolution mass spectrometry (e.g., Orbitrap LC-MSn) or capillary electrophoresis-mass spectrometry (CE-MS), capable of detecting and quantifying trace amounts of intermediates within complex biological matrices researchgate.net.

Spatio-temporal Profiling: Implementing techniques for in situ and tissue-specific metabolite profiling. This would allow researchers to understand the precise localization and dynamic changes of this compound and its precursors within different plant tissues or within microbial cell factories over time researchgate.netresearchgate.net.

Non-invasive Monitoring: Exploring and validating non-invasive or minimally invasive analytical techniques that enable real-time monitoring of pathway intermediates in living systems. Such advancements would be particularly valuable for optimizing metabolic engineering strategies without destructive sampling.

Stable Isotope Labeling: Further utilizing stable isotope labeling techniques in conjunction with advanced mass spectrometry to trace metabolic flux, identify previously uncharacterized intermediates, and uncover potential alternative or shunt pathways in this compound biosynthesis researchgate.net.

These concerted research efforts will collectively contribute to a more profound understanding of this compound, from its foundational biosynthesis to its potential applications, thereby facilitating its sustainable production and broader utility.

Q & A

Q. What validated analytical techniques are recommended for confirming Dihydromacarpine’s purity and structural integrity in synthetic chemistry research?

To ensure structural fidelity, researchers should employ a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts with reference spectra for functional group verification .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using standardized solvent systems . Cross-validation with authentic samples or literature data is critical for reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s cellular effects?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold and saturation effects.

- Include positive/negative controls (e.g., vehicle-only and known inhibitors) to validate assay sensitivity .

- Perform triplicate replicates per concentration and statistically analyze variance (e.g., ANOVA with post-hoc tests) .

- Document cell viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects .

Q. What are the best practices for establishing reproducible synthesis protocols for this compound?

- Report detailed reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (e.g., column chromatography gradients) .

- Characterize intermediates and final products with spectroscopic data (NMR, IR) and melting points .

- Quantify yields consistently and compare with prior literature to identify process improvements .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacokinetic parameters across studies?

- Conduct replication studies under standardized conditions (e.g., animal strain, dosing regimen) to isolate variables .

- Perform meta-analyses to identify trends across studies, accounting for methodological differences (e.g., LC-MS vs. ELISA detection) .

- Evaluate potential confounding factors such as metabolic enzyme polymorphisms or drug-drug interactions .

Q. What integrated computational-experimental approaches can accelerate this compound’s structure-activity relationship (SAR) analysis?

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Synthesize focused analog libraries guided by computational insights and test them in high-throughput screens .

Q. How can researchers resolve conflicting reports about this compound’s metabolic stability?

- Standardize in vitro assays using human liver microsomes (HLMs) with consistent incubation times and NADPH concentrations .

- Compare interspecies differences (e.g., mouse vs. human CYP450 isoforms) to contextualize discrepancies .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to clinical scenarios .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target identification fails?

- Employ chemical proteomics (e.g., activity-based protein profiling) to identify interacting proteins .

- Utilize genome-wide CRISPR screens to pinpoint genetic vulnerabilities linked to this compound sensitivity .

- Combine phenotypic screening with multi-omics analysis (transcriptomics/proteomics) to map downstream pathways .

Q. How should researchers employ multi-omics approaches to comprehensively map this compound’s biological impacts?

- Integrate transcriptomic data (RNA-seq) with phosphoproteomics to identify signaling cascades .

- Use metabolomic profiling (LC-MS) to trace metabolic flux changes induced by treatment .

- Apply pathway enrichment tools (e.g., DAVID, Metascape) to prioritize biologically relevant networks .

Methodological Frameworks

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical constraints .

- Data Interpretation : Address uncertainties using error analysis (e.g., propagation of uncertainty in pharmacokinetic modeling) .

- Reproducibility : Adhere to MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。